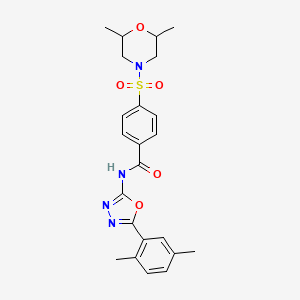

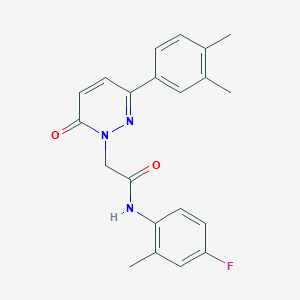

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-methoxyethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-methoxyethanone, also known as OXA-239, is a novel compound synthesized by researchers for scientific research purposes. This compound has gained significant attention due to its potential application in various fields of research.

Aplicaciones Científicas De Investigación

Synthesis and Biomedical Applications

One notable application involves the synthesis of a polymer–drug conjugate based on poly(N-vinylpyrrolidone-co-maleic anhydride) as support and 2-amino-5-(4-methoxy-phenyl)-1,3,4-oxadiazole. This compound exhibits antimicrobial and antifungal activity and has been investigated for its potential in drug delivery systems, particularly through the crystallization of CaCO3 particles. These new composite materials are candidates for biomedical applications, showcasing the versatility of oxadiazole derivatives in enhancing the efficacy and delivery of therapeutic agents (Damaceanu et al., 2012).

OLEDs and Electron Transport Materials

Another significant application is in the development of materials for organic light-emitting diodes (OLEDs). A study focused on the synthesis and structure of a new bis(1,3,4-oxadiazole) system, highlighting its use in fabricating more efficient OLEDs. By employing specific oxadiazole derivatives as electron-injection/hole-blocking layers, researchers were able to improve the efficiency of light emission, demonstrating the compound's potential in advancing OLED technology (Wang et al., 2001).

Fluorescence and Electronic Devices

The orientational properties of 1,3,4-oxadiazoles have also been explored through electronic absorption and fluorescence measurements. These studies suggest the potential application of oxadiazole derivatives in OLEDs and other electronic devices, where the orientation of such molecules within liquid-crystalline materials can significantly impact device performance (Wolarz et al., 2007).

Antimicrobial and Antioxidant Activities

Oxadiazole derivatives have demonstrated substantial antimicrobial and antioxidant activities, suggesting their potential use in developing new therapeutic agents. For instance, the synthesis of Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives has shown promising results as antimicrobial, antioxidant, antituberculosis, and anticancer agents, highlighting the compound's versatility in pharmacological applications (Verma et al., 2019).

Mecanismo De Acción

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, a key component of this compound, have been synthesized and evaluated asacetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Mode of Action

This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the synaptic cleft .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission. By inhibiting acetylcholinesterase, the compound could potentially affect the cholinergic pathway, which plays a crucial role in numerous physiological functions, including muscle contraction, heart rate, memory, and learning .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve an increase in acetylcholine levels in the synaptic cleft due to the inhibition of acetylcholinesterase. This could potentially enhance cholinergic neurotransmission, affecting various physiological functions such as memory and learning .

Análisis Bioquímico

Biochemical Properties

It is known that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interactions of 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-methoxyethanone with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is suggested that nitrile imine might be an important intermediate in the transformation of oxadiazole derivatives

Propiedades

IUPAC Name |

2-methoxy-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-9-14(19)18-7-12(11-5-3-2-4-6-11)13(8-18)15-16-10-21-17-15/h2-6,10,12-13H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGRMZAIBDSYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2821683.png)

![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2821687.png)

![(1-Methyltriazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2821693.png)